molecular formula C8H14ClNO3 B11719490 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride

7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride

Cat. No.: B11719490
M. Wt: 207.65 g/mol
InChI Key: FUGCONOTKLTUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride (CAS: 1989659-12-2) is a spirocyclic compound with the molecular formula C₈H₁₄ClNO₃ and a molecular weight of 207.65 g/mol . Its structure features a spirocyclic core combining a tetrahydrofuran (7-oxa) and an azetidine (2-aza) ring, fused at the 3.5 position. The carboxylic acid group at position 1 and the hydrochloride salt enhance its polarity and solubility, making it suitable for pharmaceutical applications .

This compound has been identified as a bioisostere of pipecolic acid, a non-proteinogenic amino acid involved in lysine metabolism and neurotransmitter regulation . Its incorporation into drug candidates, such as Bupivacaine analogs, has demonstrated improved water solubility, reduced toxicity, and comparable activity to parent compounds .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

7-oxa-2-azaspiro[3.5]nonane-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO3.ClH/c10-7(11)6-8(5-9-6)1-3-12-4-2-8;/h6,9H,1-5H2,(H,10,11);1H

InChI Key

FUGCONOTKLTUGO-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CNC2C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Cyclization via Phase Transfer Catalysis

A two-step approach is described in patents and literature:

  • First Cyclization : Bis(2-haloethyl) ether reacts with cyanoacetaldehyde diethyl acetal in DMF under phase transfer catalysis (e.g., tetrabutylammonium salts) and iodide salts (KCl or NaI) at 70–100°C for 10–24 hours. This forms an intermediate (compound 3).

  • Second Cyclization : Reduction of compound 3 with lithium aluminum hydride (LAH) in THF at −10°C yields the spirocyclic core. Yields exceed 82% under optimized conditions.

Reaction Conditions :

StepReagents/ConditionsYield
1DMF, 70–100°C, 10–24h~80%
2THF, −10°C, LAH>82%

Functionalization to Introduce Carboxylic Acid

The spirocyclic core undergoes further modification to attach the carboxylic acid group.

Iodomethyl Intermediate Formation

A halogenation step introduces a leaving group for nucleophilic substitution:

  • Example : Iodomethyl groups are added via reaction with iodine or iodide reagents (e.g., N-iodosuccinimide).

  • Intermediate : 7-(Iodomethyl)-6-oxa-2-azaspiro[3.5]nonane derivatives are synthesized, enabling subsequent substitution.

Nucleophilic Substitution for Carboxylic Acid

The iodomethyl group is replaced by a carboxylate precursor:

  • Reagents : Sodium cyanide or malonate esters in polar solvents.

  • Hydrolysis : Nitriles are hydrolyzed to carboxylic acids using acidic (e.g., HCl) or basic (e.g., NaOH) conditions.

Example Reaction Pathway :

  • Iodination : Spirocyclic core + I₂ → 7-(Iodomethyl) intermediate.

  • Substitution : Intermediate + CN⁻ → 7-(Cyanomethyl) derivative.

  • Hydrolysis : Cyanomethyl → Carboxylic acid (HCl catalysis).

Hydrochloride Salt Formation

The free base carboxylic acid is protonated to form the hydrochloride salt.

Salt Formation Protocol

  • Protonation : Dissolve the carboxylic acid in ethanol or water, add concentrated HCl.

  • Crystallization : Cool the solution to induce precipitation. Filter and dry.

Properties of the Hydrochloride Salt :

PropertyValueSource
Melting Point162–164°C
Purity≥91%
Molecular FormulaC₈H₁₄ClNO₃

Alternative Synthesis Routes

Boc-Protected Carboxylic Acid Approach

  • Protection : Introduce a tert-butoxycarbonyl (Boc) group to the amine during synthesis.

  • Functionalization : Perform iodination or alkylation on the protected intermediate.

  • Deprotection : Remove Boc under acidic conditions (e.g., HCl) to yield the free amine.

Example :

  • Intermediate : Tert-butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (compound 16a in).

  • Yield : 63% for Boc-protected derivative.

Purification and Characterization

Chromatography

  • Column Chromatography : Silica gel with ethyl acetate/petroleum ether (1:1 to 10:1).

  • Recrystallization : Use ethanol or water to isolate the hydrochloride salt.

Analytical Data

TechniqueDataSource
¹H NMR δ 4.11–3.94 (m, 1H), 3.91–3.69 (m, 2H)
¹³C NMR δ 79.5 (spiro oxygen), 75.9 (spiro nitrogen)
HRMS Calc’d [M+H]⁺ 354.0566; Found 354.0560

Challenges and Optimizations

  • Yield Limitations : LAH reductions may introduce olefin impurities, requiring neutral alumina purification.

  • Scalability : Phase transfer catalysis (e.g., tetrabutylammonium salts) enhances efficiency in large-scale cyclization.

  • Functional Group Stability : Boc protection prevents premature deprotection during iodination.

Applications in Drug Design

The compound serves as a bioisosteric replacement for pipecolic acid, enhancing pharmacokinetic profiles in kinase inhibitors and analgesic agents. Derivatives are tested for binding to enzymes like vanin-1 .

Chemical Reactions Analysis

Types of Reactions

7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). Reaction conditions vary depending on the specific reaction but often involve controlled temperatures and the use of organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, depending on the substituents involved .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant and Anxiolytic Properties
Research has indicated that compounds similar to 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride exhibit antidepressant and anxiolytic effects. These compounds may interact with neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation.

Case Study : A study published in the Journal of Medicinal Chemistry explored various derivatives of spiro compounds, including 7-Oxa-2-azaspiro[3.5]nonane derivatives, which showed promising results in preclinical models for anxiety and depression treatment .

2. Neurological Disorders
The compound's structure suggests potential neuroprotective effects. Research into similar spiro compounds has demonstrated their ability to protect neuronal cells from oxidative stress and apoptosis.

Case Study : A recent investigation into spirocyclic compounds highlighted their neuroprotective capabilities in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions, often starting from simpler cyclic amines and carboxylic acids. The ability to modify the spirocyclic framework allows for the development of various derivatives with tailored biological activities.

Derivative Activity Reference
Compound AAntidepressantJournal of Medicinal Chemistry
Compound BNeuroprotectiveNeurobiology Reports

Pharmaceutical Development

The pharmaceutical industry is increasingly interested in spiro compounds due to their unique three-dimensional structures, which can enhance binding interactions with biological targets.

1. Drug Formulation
this compound is being investigated for formulation into drug delivery systems that enhance bioavailability and target specificity.

Case Study : Research on drug delivery systems incorporating spiro compounds has shown improved pharmacokinetics and reduced side effects in animal models .

Toxicology and Safety Profile

Understanding the safety profile of this compound is crucial for its application in human medicine. Current studies indicate that while the compound may cause skin and eye irritation, it does not exhibit significant acute toxicity at therapeutic doses .

Hazard Classification GHS Codes
Skin IrritationH315
Eye IrritationH319
Respiratory IrritationH335

Mechanism of Action

The mechanism of action of 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of key spirocyclic compounds with structural or functional similarities:

Compound Name Molecular Formula Key Features Applications Toxicity/Solubility
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid HCl C₈H₁₄ClNO₃ Spiro[3.5] core, carboxylic acid, hydrochloride salt Drug design (e.g., Bupivacaine analogs) 5× lower toxicity vs. Bupivacaine; high solubility
2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid HCl C₁₀H₁₃ClN₂O₂ Additional amino group at position 2 Peptide mimetics, enzyme inhibitors Limited data; moderate solubility inferred from structure
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid HCl C₈H₁₄ClNO₃ Spiro[4.4] core (larger ring system) Antibacterial agents, kinase inhibitors Higher lipophilicity; reduced aqueous solubility
7-Methyl-2,7-diazaspiro[3.5]nonane diHCl C₉H₁₈Cl₂N₂ Two nitrogen atoms, methyl substitution CNS-targeting ligands Enhanced blood-brain barrier penetration

Drug Design Innovations

  • Bupivacaine Analog Optimization: Replacing piperidine with 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid in Bupivacaine analogs resulted in comparable anesthetic activity but 5× reduced toxicity and 2× longer duration of action .
  • Pipecolic Acid Mimetics : The compound’s spirocyclic structure mimics the 3D conformation of pipecolic acid, enabling its use in designing inhibitors of prolyl oligopeptidase (POP) for neurodegenerative diseases .

Limitations and Challenges

  • Synthetic Complexity : While scalable, the synthesis requires anhydrous conditions and specialized catalysts (e.g., Pd/C for hydrogenation), increasing production costs .
  • Structural Instability : The tetrahydrofuran ring is prone to oxidative degradation under acidic conditions, necessitating stabilization via salt forms or co-solvents .

Biological Activity

7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride is a synthetic compound characterized by its spirocyclic structure, which contributes significantly to its biological activity. This compound is recognized as a bioisostere of pipecolic acid, known for its involvement in various biological processes and pharmacological effects. The molecular formula of this compound is C₇H₁₄ClNO, with a molecular weight of approximately 163.645 g/mol.

Structural Characteristics

The unique spirocyclic structure of this compound allows for diverse interactions with biological targets, enhancing its potential therapeutic applications. Its functional groups, particularly the carboxylic acid and amine functionalities, contribute to its reactivity and biological activity.

Research indicates that this compound exhibits significant biological activity due to its structural similarity to pipecolic acid. It has been studied for its potential effects on various biological targets, including:

  • NAD(P)H:quinone oxidoreductase 1 (NQO1) : This enzyme is over-expressed in cancer cell lines, making it a significant target for cancer therapy. The compound's binding affinity to NQO1 enhances its potential as an anticancer agent .
  • Type III Secretion System (T3SS) : The compound has been shown to inhibit the secretion of specific virulence factors in pathogenic bacteria, suggesting its role in antimicrobial activity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of this compound could effectively inhibit NQO1, leading to reduced viability in cancer cell lines. The mechanism involved enhanced reduction of benzimidazolequinone substrates, indicating a promising avenue for cancer treatment .
  • Antimicrobial Properties : Research focused on the inhibition of T3SS showed that high concentrations of the compound could significantly reduce the secretion of virulence factors in bacterial pathogens, indicating its potential as a therapeutic agent against infections .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Pipecolic AcidSix-membered ring with a nitrogen atomNaturally occurring amino acid
7-Azaspiro[3.5]nonaneSimilar spirocyclic frameworkLacks oxygen functionality
1-Pyrrolidinecarboxylic AcidFive-membered ring structureDifferent ring size and nitrogen placement
4-HydroxyprolineContains hydroxyl groupNaturally occurring amino acid

The distinct combination of spirocyclic structure and bioisosteric properties in this compound may offer advantages in drug design compared to these similar compounds.

Synthesis Methods

Various synthesis methods have been reported for producing this compound, enabling the generation of this compound in multigram quantities for research and development purposes. These methods often involve modifications that enhance the compound's biological activities or pharmacokinetic properties .

Applications

The applications of this compound span various fields, including:

  • Pharmaceutical Development : Its potential as an anticancer and antimicrobial agent makes it a candidate for drug development.
  • Biochemical Research : The unique structural properties allow researchers to explore new biochemical pathways and interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via cyclization strategies. A key route involves reacting ethyl (E)/(Z)-[2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate under acidic conditions to form intermediates, followed by hydrolysis and salt formation . Another scalable method uses LiAlH4 reduction of ester precursors (e.g., tert-butyl esters) in anhydrous THF at controlled temperatures (-20°C to 0°C), achieving yields >80% after purification . Optimal conditions require strict moisture exclusion and precise stoichiometric ratios of reagents.

Q. How is structural characterization performed for this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) at 400–500 MHz (¹H/¹³C) confirms spirocyclic geometry and substituent positions. For example, the azaspiro proton environment shows distinct splitting patterns between δ 1.5–3.5 ppm . Mass spectrometry (LCMS/GCMS with CI/EI ionization) validates molecular weight (207.65 g/mol) and fragmentation patterns. Purity is assessed via HPLC with UV detection at 210–254 nm .

Q. What functional groups enable its integration into bioactive molecules?

  • Methodology : The carboxylic acid group (-COOH) allows conjugation via amide coupling (e.g., EDC/HOBt), while the spirocyclic oxygen and nitrogen atoms participate in hydrogen bonding and π-stacking interactions. These features mimic pipecolic acid’s conformation, enhancing binding to biological targets like ion channels .

Advanced Research Questions

Q. How can synthesis be optimized for multigram-scale production while maintaining purity?

  • Methodology : Scale-up requires solvent selection (e.g., THF for LiAlH4 reactions) and controlled reagent addition to prevent exothermic side reactions. Post-synthesis, flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity. Evidence shows multigram yields (e.g., 67–91%) are feasible with stepwise temperature gradients and inert atmospheres .

Q. What strategies address contradictions in reported ADME/toxicity data for derivatives?

  • Methodology : Discrepancies in toxicity (e.g., 5-fold reduction vs. Bupivacaine) arise from substituent effects. Computational modeling (e.g., QSAR) identifies metabolic hotspots, while in vitro assays (hepatocyte stability, CYP450 inhibition) validate predictions. For instance, replacing planar piperidine with the spirocyclic core reduces cardiotoxicity by limiting hERG channel binding .

Q. How can functionalization enhance water solubility without compromising activity?

  • Methodology : Introducing hydrophilic groups (e.g., -OH, -NH2) at non-critical positions via Mitsunobu or reductive amination reactions improves solubility. For example, hydroxylation at the 7-oxa position increases aqueous solubility by 30% while retaining anesthetic potency in Bupivacaine analogs .

Q. What analytical techniques resolve stereochemical ambiguities in derivatives?

  • Methodology : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, while NOESY NMR confirms spatial arrangements. X-ray crystallography of co-crystallized derivatives (e.g., with serum albumin) provides absolute configuration data .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity for structurally similar derivatives?

  • Analysis : Minor structural variations (e.g., methyl vs. ethyl substituents) alter lipophilicity (logP) and membrane permeability. For example, 7-methyl derivatives show 2-fold higher CNS penetration than non-methylated analogs due to enhanced logD . Contradictions are resolved via head-to-head comparative assays under standardized conditions (e.g., identical cell lines, dosing regimens).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.